molecular formula C15H27N7O7S B12566450 L-Aspartic acid, L-cysteinyl-L-arginylglycyl- CAS No. 199438-62-5

L-Aspartic acid, L-cysteinyl-L-arginylglycyl-

Cat. No.: B12566450
CAS No.: 199438-62-5
M. Wt: 449.5 g/mol
InChI Key: ONWVOPAPVZGEEE-CIUDSAMLSA-N
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Description

L-Aspartic acid, L-cysteinyl-L-arginylglycyl- is a peptide compound composed of four amino acids: L-aspartic acid, L-cysteine, L-arginine, and glycine. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of these amino acids imparts specific properties and functionalities to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, L-aspartic acid, is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, L-cysteine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for L-arginine and glycine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, L-cysteinyl-L-arginylglycyl- can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

L-Aspartic acid, L-cysteinyl-L-arginylglycyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Modulate enzyme activity by binding to active sites or allosteric sites.

    Form Disulfide Bonds: Stabilize protein structures through the formation of disulfide bonds.

    Act as an Antioxidant: Scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

L-Aspartic acid, L-cysteinyl-L-arginylglycyl- can be compared with other similar peptide compounds, such as:

    L-Arginyl-glycyl-L-aspartic acid: Similar in structure but lacks the cysteine residue, which affects its ability to form disulfide bonds.

    L-Cysteinyl-glycyl-L-aspartic acid: Lacks the arginine residue, which may influence its binding affinity to certain enzymes.

    L-Aspartyl-glycyl-L-cysteinyl-arginine: Different sequence of amino acids, which can alter its overall properties and functions.

The uniqueness of L-Aspartic acid, L-cysteinyl-L-arginylglycyl- lies in its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.

Properties

CAS No.

199438-62-5

Molecular Formula

C15H27N7O7S

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid

InChI

InChI=1S/C15H27N7O7S/c16-7(6-30)12(26)22-8(2-1-3-19-15(17)18)13(27)20-5-10(23)21-9(14(28)29)4-11(24)25/h7-9,30H,1-6,16H2,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1

InChI Key

ONWVOPAPVZGEEE-CIUDSAMLSA-N

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)N)CN=C(N)N

Origin of Product

United States

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